molecular formula C8H17NO B2463246 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine CAS No. 2228338-78-9

2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine

Cat. No.: B2463246
CAS No.: 2228338-78-9
M. Wt: 143.23
InChI Key: KBLBABWGZOWWBO-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine is a chemical compound with the CAS Number: 2228338-78-9 . It has a molecular weight of 143.23 and its IUPAC name is 2-(3,3-dimethyltetrahydrofuran-2-yl)ethan-1-amine . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO/c1-8(2)4-6-10-7(8)3-5-9/h7H,3-6,9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties were not available in the web search results.

Scientific Research Applications

Chiral Auxiliary and Ligand Applications

  • Chiral Auxiliary in Palladium-Catalyzed Reactions : A study by Sudo and Saigo (1997) explored the use of a chiral amino alcohol, closely related to 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine, as a ligand for palladium-catalyzed enantioselective allylic amination reactions. This compound demonstrated high efficiency and excellent enantioselectivity in various amination reactions (Sudo & Saigo, 1997).

Catalysis and Polymerization

  • Nickel-Catalyzed Oligomerization and Polymerization : Obuah et al. (2014) investigated pyrazolylamine ligands, structurally similar to this compound, in nickel(II)-catalyzed oligomerization and polymerization of ethylene. These complexes showed solvent-dependent product formation and were effective in producing high molecular weight linear high-density polyethylene (Obuah et al., 2014).

Organic Synthesis and Structural Analysis

  • Synthesis of Ferrocene–Chloroquine Analogues : Beagley et al. (2003) reported the synthesis of new compounds using a structure analogous to this compound. This research focused on creating analogues with potential antiplasmodial activity against Plasmodium falciparum (Beagley et al., 2003).

Catalytic Studies

  • Ethylene Oligomerization by Nickel(II) Complexes : Nyamato et al. (2016) conducted studies on ethylene oligomerization using nickel(II) complexes with ligands structurally related to this compound. These studies provided insights into the reactivity trends and structural influence on the oligomerization reactions (Nyamato et al., 2016).

Ligand Design and Metal Complexes

  • Design of Highly Flexible Chelating Ligands : Liu et al. (1993) explored the design and synthesis of hexadentate amine phenol ligand complexes of group 13 metals, demonstrating the versatility and potential applications of compounds like this compound in creating flexible chelating ligands (Liu et al., 1993).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H227, H302, H314, and H335, which indicate that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-(3,3-dimethyloxolan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)4-6-10-7(8)3-5-9/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLBABWGZOWWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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